

Application Notes and Protocols for In Vivo Efficacy Testing of Disomotide

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Compound of Interest

Compound Name: Disomotide

Cat. No.: B1670767

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Introduction

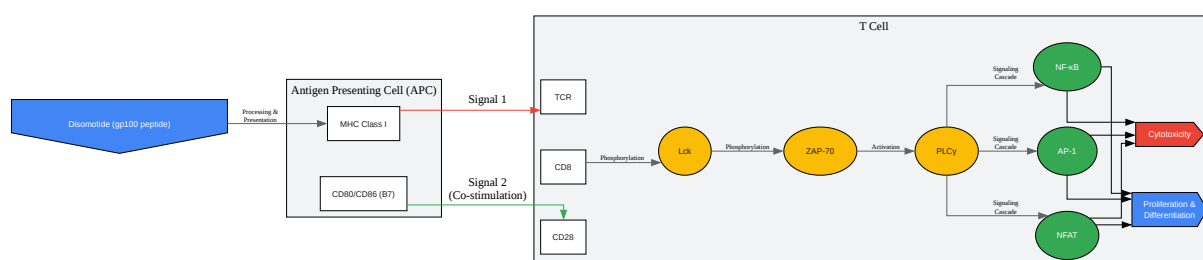
Disomotide is an investigational cancer vaccine comprised of a peptide sequence derived from the human melanoma-associated antigen glycoprotein 100 (gp100).^{[1][2]} It is designed to stimulate the patient's immune system, specifically T cells, to recognize and attack melanoma cells that express gp100.^{[2][3]} Efficacy testing of **Disomotide** in preclinical in vivo models is a critical step to evaluate its anti-tumor activity and to understand its mechanism of action before advancing to clinical trials.

These application notes provide detailed protocols for assessing the in vivo efficacy of **Disomotide** using a syngeneic mouse melanoma model. The protocols cover both prophylactic and therapeutic vaccination settings, detailing animal and cell line selection, experimental procedures, and endpoint analyses.

Mechanism of Action: T-Cell Activation by a Peptide Vaccine

Disomotide, as a peptide vaccine, works by providing an antigenic epitope that can be presented by antigen-presenting cells (APCs), such as dendritic cells, to T cells. This interaction, when accompanied by appropriate co-stimulation, leads to the activation and proliferation of gp100-specific cytotoxic T lymphocytes (CTLs). These CTLs can then identify

and eliminate melanoma cells that present the gp100 peptide on their surface via MHC class I molecules. The process involves a complex signaling cascade within the T cell, initiated by the T-cell receptor (TCR) recognizing the peptide-MHC complex.[4]



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T-Cell Activation by **Disomotide**

Recommended In Vivo Animal Model

The C57BL/6 mouse is the most appropriate and widely used syngeneic model for studying melanoma immunotherapy. This is due to the availability of the B16 melanoma cell line, which is of C57BL/6 origin and expresses the murine homolog of gp100.

Table 1: Animal Model Specifications

Parameter	Specification
Species	Mouse (Mus musculus)
Strain	C57BL/6
Age	6-8 weeks
Sex	Female (to avoid fighting and testosterone-related immune modulation)
Housing	Standard specific-pathogen-free (SPF) conditions

Cell Line for Tumor Challenge

The B16-F10 cell line, a subclone of the B16 melanoma line, is recommended for its aggressiveness and ability to form solid tumors upon subcutaneous injection and metastases when injected intravenously.

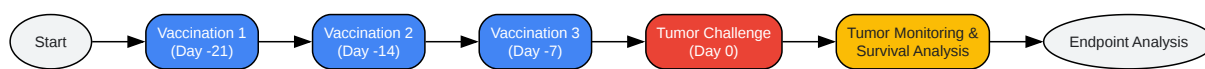
Table 2: Cell Line Specifications

Parameter	Specification
Cell Line	B16-F10
Origin	C57BL/6 mouse melanoma
Antigen Expression	Murine gp100 (Pmel17)
Culture Medium	DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
Mycoplasma Testing	Regular testing to ensure cultures are negative

Experimental Protocols

Prophylactic Vaccination Model

This model assesses the ability of **Disomotide** to prevent or delay tumor growth.



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Prophylactic Vaccination Workflow

Materials:

- **Disomotide** peptide (e.g., murine gp100 peptide EGSRNQDWL)
- Adjuvant (e.g., Incomplete Freund's Adjuvant - IFA, or CpG oligodeoxynucleotides)
- Sterile PBS
- B16-F10 melanoma cells
- C57BL/6 mice (6-8 weeks old)

Procedure:

- Vaccine Preparation:
 - Dissolve **Disomotide** peptide in sterile PBS at a concentration of 2 mg/mL.
 - Emulsify the peptide solution with an equal volume of IFA to create a stable water-in-oil emulsion. The final concentration of the peptide will be 1 mg/mL.
- Vaccination Schedule:
 - On days -21, -14, and -7, inject each mouse in the treatment group subcutaneously (s.c.) at the base of the tail with 100 μ L of the vaccine emulsion (containing 100 μ g of peptide).
 - The control group should receive an emulsion of PBS and IFA.
- Tumor Challenge:

- On day 0, harvest B16-F10 cells and resuspend them in sterile, serum-free PBS at a concentration of 1×10^6 cells/mL.
- Inject 100 μ L of the cell suspension (1×10^5 cells) s.c. into the right flank of each mouse.
- Monitoring:
 - Measure tumor size every 2-3 days using calipers. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
 - Monitor mice for signs of distress and overall survival. Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or become ulcerated.

Therapeutic Vaccination Model

This model evaluates the efficacy of **Disomotide** in treating established tumors.



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Therapeutic Vaccination Workflow

Procedure:

- Tumor Implantation:
 - On day 0, inject 1×10^5 B16-F10 cells s.c. into the right flank of all mice as described previously.
- Treatment Initiation:
 - Once tumors become palpable (approximately 30-50 mm³), randomize mice into treatment and control groups.
 - Begin the vaccination schedule. For example, on days 7 and 14 post-tumor implantation.

- Vaccination:
 - Administer the **Disomotide** vaccine or control as described in the prophylactic model.
- Monitoring:
 - Monitor tumor growth and survival as detailed above.

Endpoint Analyses

Tumor Growth and Survival

Table 3: Representative Quantitative Data for Tumor Growth and Survival

Treatment Group	Mean Tumor Volume at Day 21 (mm ³)	Median Survival (days)	Tumor-Free Mice at Day 60 (%)
Prophylactic Model			
PBS + IFA	1850 ± 250	25	0
Disomotide + IFA	450 ± 150	48	30
Therapeutic Model			
PBS + IFA	2100 ± 300	28	0
Disomotide + IFA	980 ± 200	39	10

Data are representative and may vary based on specific experimental conditions.

Immunological Assays

To confirm that the anti-tumor effect is immune-mediated, immunological assays should be performed on splenocytes or tumor-infiltrating lymphocytes (TILs) at the end of the study.

1. ELISpot Assay for IFN-γ Secretion

This assay quantifies the number of gp100-specific T cells that secrete IFN-γ upon stimulation.

Protocol:

- Prepare a single-cell suspension of splenocytes from vaccinated and control mice.
- Coat a 96-well ELISpot plate with an anti-mouse IFN- γ capture antibody and incubate overnight at 4°C.
- Wash the plate and block with RPMI medium containing 10% FBS.
- Add 2×10^5 splenocytes per well.
- Stimulate the cells with the gp100 peptide (e.g., 10 $\mu\text{g/mL}$). Use a non-relevant peptide as a negative control and a mitogen (e.g., Concanavalin A) as a positive control.
- Incubate for 24-48 hours at 37°C in a CO₂ incubator.
- Wash the plate and add a biotinylated anti-mouse IFN- γ detection antibody.
- After incubation and washing, add streptavidin-alkaline phosphatase.
- Add a substrate solution to develop the spots.
- Count the spots using an ELISpot reader.

2. Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS allows for the characterization of the phenotype of cytokine-producing T cells (e.g., CD8+).

Protocol:

- Prepare a single-cell suspension of splenocytes.
- Stimulate $1-2 \times 10^6$ cells with the gp100 peptide for 6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A).
- Wash the cells and stain for surface markers (e.g., anti-CD3, anti-CD8).
- Fix and permeabilize the cells using a commercially available kit.

- Stain for intracellular IFN- γ using a fluorochrome-conjugated anti-IFN- γ antibody.
- Wash the cells and acquire data on a flow cytometer.
- Analyze the percentage of IFN- γ -producing CD8+ T cells.

Table 4: Representative Immunological Data

Treatment Group	IFN- γ Spot Forming Units / 10^6 Splenocytes (ELISpot)	% of IFN- γ + CD8+ T cells (ICS)
PBS + IFA	< 10	0.1%
Disomotide + IFA	150	1.5%

Data are representative and may vary based on specific experimental conditions.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vivo efficacy testing of **Disomotide**. By utilizing the C57BL/6 mouse model and the B16-F10 melanoma cell line, researchers can effectively evaluate the prophylactic and therapeutic potential of this gp100-based peptide vaccine. The inclusion of detailed immunological assays is crucial for elucidating the mechanism of action and confirming the induction of a specific anti-tumor immune response. These preclinical studies are an indispensable component of the drug development pipeline for novel cancer immunotherapies like **Disomotide**.

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References

- 1. gp100 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. gp100 (25-33) epitope - KVPRNQDWL - SB PEPTIDE [sb-peptide.com]
- 3. genscript.com [genscript.com]
- 4. Peptide vaccines prevent tumor growth by activating T cells that respond to native tumor antigens - PMC [pmc.ncbi.nlm.nih.gov]
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